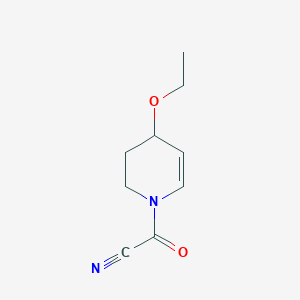![molecular formula C18H28N2O4 B13804492 1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline CAS No. 71673-19-3](/img/structure/B13804492.png)
1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and various functional groups that contribute to its reactivity and applications.
Vorbereitungsmethoden
The synthesis of 1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline typically involves multiple steps, including the formation of the quinoline core and the introduction of the ethoxyethoxyethyl and nitro groups. The synthetic route may involve:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of Functional Groups: The ethoxyethoxyethyl group can be introduced through etherification reactions, while the nitro group can be added via nitration reactions using nitric acid and sulfuric acid.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro group to an amino group, resulting in the formation of aminoquinolines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxyethyl group, where nucleophiles like halides or amines replace the ethoxy groups.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions include quinoline derivatives with altered functional groups, which can have different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline can be compared with similar compounds like:
2-(2-Ethoxyethoxy)ethanol: Known for its use as a solvent and in cosmetics, it lacks the quinoline core and nitro group, making it less reactive in certain chemical reactions.
2-Ethoxyethyl acetate: Used in industrial applications as a solvent, it also lacks the quinoline core and nitro group, resulting in different chemical properties and applications.
Eigenschaften
CAS-Nummer |
71673-19-3 |
|---|---|
Molekularformel |
C18H28N2O4 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
1-[2-(2-ethoxyethoxy)ethyl]-2,2,4-trimethyl-7-nitro-3,4-dihydroquinoline |
InChI |
InChI=1S/C18H28N2O4/c1-5-23-10-11-24-9-8-19-17-12-15(20(21)22)6-7-16(17)14(2)13-18(19,3)4/h6-7,12,14H,5,8-11,13H2,1-4H3 |
InChI-Schlüssel |
SLVDSOOENOHJQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(CC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


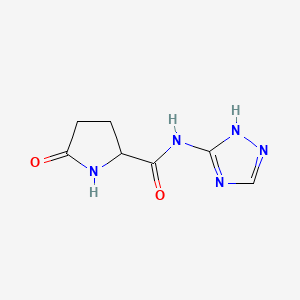
![Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13804425.png)
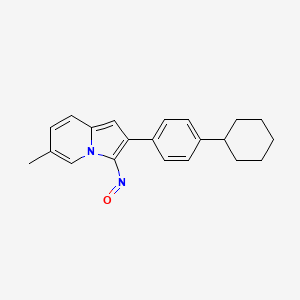
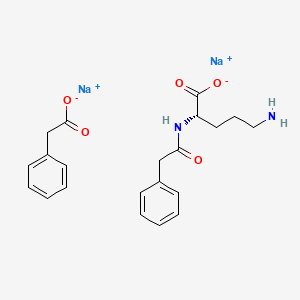
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)

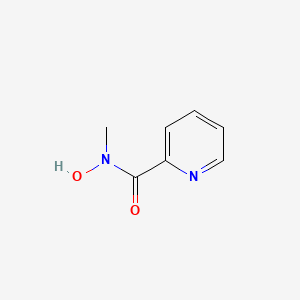

![Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]-](/img/structure/B13804489.png)
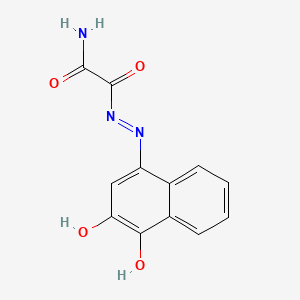
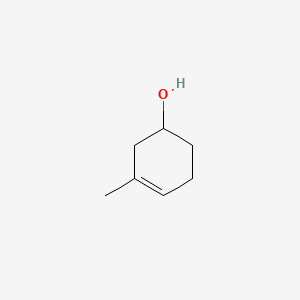
![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)

